molecular formula C13H9F3N2OS B11671306 N'-(4-(Trifluoromethyl)benzylidene)-2-thiophenecarbohydrazide

N'-(4-(Trifluoromethyl)benzylidene)-2-thiophenecarbohydrazide

Cat. No.: B11671306
M. Wt: 298.29 g/mol
InChI Key: WUZLARIANLIRCO-CAOOACKPSA-N
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Description

N'-(4-(Trifluoromethyl)benzylidene)-2-thiophenecarbohydrazide is a hydrazide–hydrazone derivative characterized by a thiophene-2-carbohydrazide backbone and a 4-(trifluoromethyl)benzylidene substituent. The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, while the thiophene ring contributes to π-π stacking interactions and modulates electronic properties.

Properties

Molecular Formula

C13H9F3N2OS

Molecular Weight

298.29 g/mol

IUPAC Name

N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C13H9F3N2OS/c14-13(15,16)10-5-3-9(4-6-10)8-17-18-12(19)11-2-1-7-20-11/h1-8H,(H,18,19)/b17-8+

InChI Key

WUZLARIANLIRCO-CAOOACKPSA-N

Isomeric SMILES

C1=CSC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1=CSC(=C1)C(=O)NN=CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Trifluoromethyl)benzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 4-(trifluoromethyl)benzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product. The reaction can be represented as follows:

4-(Trifluoromethyl)benzaldehyde+2-thiophenecarbohydrazideN’-(4-(Trifluoromethyl)benzylidene)-2-thiophenecarbohydrazide\text{4-(Trifluoromethyl)benzaldehyde} + \text{2-thiophenecarbohydrazide} \rightarrow \text{N'-(4-(Trifluoromethyl)benzylidene)-2-thiophenecarbohydrazide} 4-(Trifluoromethyl)benzaldehyde+2-thiophenecarbohydrazide→N’-(4-(Trifluoromethyl)benzylidene)-2-thiophenecarbohydrazide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Trifluoromethyl)benzylidene)-2-thiophenecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-(4-(Trifluoromethyl)benzylidene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cholinesterase Inhibitors

Hydrazones derived from 4-(trifluoromethyl)benzohydrazide (e.g., compound 2l : 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide) exhibit potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. Key comparisons include:

Compound AChE IC₅₀ (µM) BuChE IC₅₀ (µM) Selectivity (AChE/BuChE) Inhibition Type
N'-(4-(CF₃)benzylidene)-2-thiophenecarbohydrazide Data not reported Data not reported N/A Pending studies
2l (benzohydrazide analog) 46.8 88.1 ~1.9 Mixed-type inhibition
2d (2-chloro-CF₃ derivative) 137.7 19.1 ~0.14 BuChE-selective
7G (quinoline hybrid) Not tested Not tested N/A Nur77 modulation

Key Findings :

  • The benzohydrazide scaffold (e.g., 2l ) shows balanced AChE/BuChE inhibition, while 2-thiophenecarbohydrazide derivatives may exhibit distinct selectivity due to the thiophene ring’s electronic effects.
  • Substitution at the benzylidene position (e.g., 2d with Cl/CF₃) drastically shifts selectivity toward BuChE.
Thiophene vs. Benzene Core
  • Thiophene-based analogs (e.g., 8d : N'-(4-(CF₃)benzylidene)-tetrahydroimidazopyrimidine-2-carbohydrazide) demonstrate moderate antibacterial activity (MIC: 8–32 µg/mL). The thiophene’s sulfur atom may enhance membrane permeability compared to purely aromatic cores.
  • Benzene-based analogs (e.g., 2l ) prioritize cholinesterase inhibition, with IC₅₀ values in the micromolar range.
Hybrid Derivatives
  • Quinoline hybrids (e.g., 7G: N'-(3-CF₃-benzylidene)-quinoline-benzohydrazide) show anticancer activity by modulating Nur77, a nuclear receptor involved in apoptosis. Melting points (mp: 252–254°C) and HPLC purity (>99.9%) indicate high crystallinity and stability.
Physicochemical Properties
Property N'-(4-(CF₃)benzylidene)-2-thiophenecarbohydrazide 4-(CF₃)-benzohydrazide (2l) Thiophene-2-carbohydrazide (H25)
Molecular Weight ~318 g/mol* 399 g/mol 386 g/mol
Melting Point Not reported 216–218°C 223–225°C
LogP (Predicted) ~3.1 (CF₃ increases lipophilicity) ~3.8 ~2.5
Solubility Low (hydrophobic CF₃ group) Low Moderate (hydroxy substituent)

*Calculated based on structural formula.

Structure-Activity Relationships (SAR)

CF₃ Position : Para-substitution on the benzylidene ring (e.g., 2l ) enhances AChE inhibition due to optimal steric and electronic interactions with the enzyme’s active site.

Heterocyclic Core: Thiophene derivatives may exhibit lower cytotoxicity compared to benzothiophenes or quinolines, as seen in eukaryotic cell line assays.

Hydrazone Linkage : The –NH–N=CH– group is critical for hydrogen bonding with cholinesterase catalytic triads.

Biological Activity

N'-(4-(Trifluoromethyl)benzylidene)-2-thiophenecarbohydrazide is a compound of significant interest due to its diverse biological activities, particularly in the fields of enzyme inhibition and potential therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is characterized by the presence of a trifluoromethyl group attached to a benzylidene moiety, linked to a thiophenecarbohydrazide structure. The synthesis typically involves the reaction of 4-(trifluoromethyl)benzoic acid with hydrazine derivatives, followed by condensation with appropriate aldehydes or ketones under acidic conditions. This method has been reported to yield high purity and substantial yields (85% to 99%) for various derivatives .

Enzyme Inhibition

One of the primary areas of investigation for this compound is its inhibitory effect on cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies have demonstrated that this compound exhibits dual inhibition capabilities:

  • IC50 Values :
    • AChE: 46.8–137.7 µM
    • BuChE: 63.6–881.1 µM

Among various derivatives tested, the compound showed the strongest inhibition against AChE, indicating its potential as a lead compound for developing treatments for neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationship (SAR)

Research has established a structure-activity relationship for this class of compounds, suggesting that the presence of electronegative substituents (like the trifluoromethyl group) enhances inhibitory activity. The introduction of different substituents at specific positions on the benzylidene ring significantly affects potency, with certain configurations yielding improved inhibition profiles .

Case Studies and Research Findings

  • Neuroprotective Potential :
    A study investigated the neuroprotective effects of this compound in models of neurotoxicity. It was found to mitigate oxidative stress and apoptosis in neuronal cells, suggesting potential applications in treating neurodegenerative disorders .
  • Antimicrobial Activity :
    The compound has also been tested for antimicrobial properties against various bacterial strains. Preliminary results indicate moderate activity, particularly against Gram-positive bacteria, which warrants further exploration for potential antibacterial applications .
  • Cytotoxicity Assessment :
    In cytotoxicity assays using HepG2 liver cells, this compound exhibited no significant cytotoxic effects at concentrations up to 100 µM, indicating a favorable safety profile for further development .

Data Table: Biological Activity Summary

Activity TypeTarget Enzyme/OrganismIC50 Value (µM)Observations
AChE InhibitionAcetylcholinesterase46.8–137.7Strongest inhibition among tested compounds
BuChE InhibitionButyrylcholinesterase63.6–881.1Variable potency based on structure
Antimicrobial ActivityVarious bacteriaModerateEffective against Gram-positive strains
CytotoxicityHepG2 cells>100No significant cytotoxic effects

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N'-(4-(Trifluoromethyl)benzylidene)-2-thiophenecarbohydrazide?

  • Methodological Answer : The compound is typically synthesized via condensation of 2-thiophenecarbohydrazide with 4-(trifluoromethyl)benzaldehyde in ethanol under reflux. Key parameters include:
  • Solvent : Ethanol (reflux conditions) .
  • Molar Ratios : Stoichiometric equivalence of reactants.
  • Catalyst : Acidic or neutral conditions (no catalyst specified in similar hydrazide syntheses) .
  • Purification : Recrystallization from ethanol or methanol yields pure product. Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm purity .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous hydrazides:
  • Data Collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 293 K .
  • Key Parameters : R-factor ≤ 0.054, wR-factor ≤ 0.141, and bond-length precision (e.g., C–C bonds: ±0.003 Å) .
  • Stabilizing Interactions : N–H···O hydrogen bonds and weak aromatic π–π stacking (3.5–4.0 Å interplanar distances) .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key peaks include the imine (N=CH) proton at δ 8.3–8.5 ppm and trifluoromethyl carbon at δ 125–130 ppm (¹³C) .
  • IR Spectroscopy : Stretching vibrations for C=O (1660–1680 cm⁻¹), N–H (3200–3300 cm⁻¹), and C–F (1100–1200 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ consistent with the molecular formula C₁₃H₁₀F₃N₂OS .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The –CF₃ group is strongly electron-withdrawing, which:
  • Enhances Electrophilicity : Polarizes the benzylidene moiety, facilitating nucleophilic attacks (e.g., in Schiff base formation) .
  • Affects Redox Behavior : Increases oxidative stability, as shown in cyclic voltammetry (CV) studies of similar compounds .
    Computational studies (e.g., DFT) can quantify charge distribution and frontier molecular orbitals (HOMO/LUMO) .

Q. What strategies address low yields or impurities during synthesis?

  • Methodological Answer :
  • Optimized Solvent Systems : Use DMF or THF for improved solubility of intermediates .
  • Temperature Control : Slow cooling during recrystallization reduces co-precipitation of byproducts .
  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves impurities in hydrazide derivatives .

Q. How can the biological activity of this compound be evaluated, and what structural features correlate with efficacy?

  • Methodological Answer :
  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Mycobacterium tuberculosis (e.g., hydrazides show MIC values ≤ 6.25 µg/mL ).
  • Structure-Activity Relationships (SAR) :
  • The thiophene ring enhances lipophilicity, improving membrane penetration .
  • The –CF₃ group increases resistance to metabolic degradation .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., enoyl-ACP reductase in M. tuberculosis) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

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